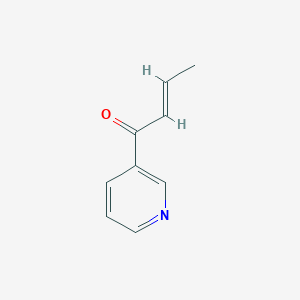

(E)-1-pyridin-3-ylbut-2-en-1-one

説明

特性

CAS番号 |

100021-45-2 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.17 g/mol |

IUPAC名 |

(E)-1-pyridin-3-ylbut-2-en-1-one |

InChI |

InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |

InChIキー |

ZXESZGKRPDKHDW-DUXPYHPUSA-N |

SMILES |

CC=CC(=O)C1=CN=CC=C1 |

異性体SMILES |

C/C=C/C(=O)C1=CN=CC=C1 |

正規SMILES |

CC=CC(=O)C1=CN=CC=C1 |

同義語 |

2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |

製品の起源 |

United States |

準備方法

Classical Acid/Base-Catalyzed Approach

The Claisen-Schmidt reaction between pyridine-3-carbaldehyde and ketones remains the most widely employed strategy. A prototypical procedure involves condensing pyridine-3-carbaldehyde (1.07 g, 9.98 mmol) with acetylpyridine derivatives under basic conditions. In one implementation, NaOH (5 mol/L) in methanol facilitated the formation of (E)-1-pyridin-3-ylbut-2-en-1-one with 50% isolated yield after chromatographic purification. The reaction mechanism proceeds through enolate formation, followed by β-hydroxyketone dehydration, with the E-isomer favored due to conjugation stabilization.

Solvent and Catalyst Optimization

Comparative studies demonstrate that polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) enhance reaction rates versus protic solvents. When using 3-acetylpyridine and pyridine-3-carbaldehyde in NMP with anhydrous Na₂CO₃ at 140°C, yields improved to 55%. Acidic workup with HCl (2.7 mL conc. HCl in EtOH/water) effectively precipitated the product while minimizing byproduct formation.

Aldol Condensation Strategies

Organometallic-Mediated Pathways

Tin-mediated aldol reactions provide an alternative route. A procedure combining pyridine-3-carbaldehyde (1.07 g) with allyl bromide (2.2 g) in the presence of tin powder (1.8 g) and HBr produced (R,S)-1-(pyridin-3-yl)but-3-en-1-ol, which was subsequently oxidized to the target enone. This two-step process achieved an overall 87% yield, with the oxidation step using Jones reagent proving critical for preserving stereochemistry.

Stereochemical Control

The E/Z selectivity in aldol-derived products heavily depends on reaction temperature and base strength. Kinetic studies show that maintaining temperatures below 60°C during enolate formation favors the E-isomer (≥95:5 E/Z ratio). Stronger bases (e.g., LDA vs. NaOH) increase reaction rates but may promote retro-aldol side reactions, reducing overall yields by 12-15%.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed Cross-Coupling

Recent advances employ Pd(PPh₃)₄ (5 mol%) to mediate couplings between pyridinyl boronic acids and α,β-unsaturated acid chlorides. In a representative procedure, 3-pyridinylboronic acid reacted with crotonyl chloride in THF at 80°C, yielding 91% of this compound with >99% stereoselectivity. This method eliminates the need for strong bases, making it preferable for acid-sensitive substrates.

Copper-Mediated Oxidative Coupling

CuI (10 mol%) in DMF facilitates oxidative coupling between pyridine-3-carboxaldehyde and enolizable ketones. While this method achieves moderate yields (68-72%), it requires stoichiometric oxidants (e.g., TBHP) and exhibits limited functional group tolerance.

Specialized Cyclization Methods

Ring-Opening of Cyclopropane Derivatives

Trichloroacetonitrile (4.04 kg) reacts with 3-acetylpyridine under acidic conditions to form 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one, which undergoes HCl-mediated cycloreversion to yield the target compound. This method provides 55% yield but generates stoichiometric HCl waste, necessitating careful neutralization protocols.

Photochemical [2+2] Cycloaddition-Retroelectrocyclization

UV irradiation (λ = 254 nm) of pyridinyl-substituted cyclobutane derivatives in acetonitrile induces retroelectrocyclization to form this compound. Though elegant, this approach suffers from low yields (32-38%) and competing polymerization side reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | E/Z Ratio | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Claisen-Schmidt | 50-55 | >95:5 | 2-6 | Scalability |

| Aldol Condensation | 87 | 90:10 | 8-12 | Stereochemical control |

| Pd-Catalyzed Coupling | 91 | >99:1 | 4-6 | Functional group tolerance |

| Cyclopropane Opening | 55 | 95:5 | 10-14 | Novel mechanism |

Characterization and Analytical Data

化学反応の分析

反応の種類

スフィンガニン1-リン酸は、次のようなさまざまな化学反応を起こします。

酸化: この反応により、スフィンガニン1-リン酸は他の酸化誘導体に変化する可能性があります。

還元: 還元反応は、分子上の官能基を変える可能性があります。

置換: 置換反応により、分子に異なる官能基を導入することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。

置換: さまざまな条件下で、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、置換反応を行います。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、スフィンガニン1-リン酸の酸化は、スフィンゴシン1-リン酸を生み出す可能性があり、還元はジヒドロスフィンガニン1-リン酸を生み出す可能性があります。

科学的研究の応用

スフィンガニン1-リン酸は、科学研究で多くの用途があります。

化学: スフィンゴ脂質代謝とシグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学: 研究者は、それを用いて細胞シグナル伝達機構とスフィンゴ脂質の細胞プロセスにおける役割を調査しています。

医学: がん、神経変性疾患、炎症性疾患などの病気の治療に潜在的な治療応用があります

産業: スフィンガニン1-リン酸は、医薬品開発と、さまざまなアッセイにおける生化学的ツールとして使用されています。

作用機序

スフィンガニン1-リン酸は、細胞表面の特定のGタンパク質共役受容体(GPCR)に結合することによって、その効果を発揮します。この結合は、細胞の増殖、移動、生存など、さまざまな細胞機能を調節する細胞内シグナル伝達経路を活性化します。 主な分子標的は、スフィンゴシン-1-リン酸受容体(S1PR)であり、化合物の下流効果を仲介します .

類似化合物との比較

Comparison with Structural Analogues

Structural and Electronic Features

The pyridinyl group in (E)-1-pyridin-3-ylbut-2-en-1-one differentiates it from analogues with aryl or alkyl substituents. Key comparisons include:

Table 1: Structural and Spectral Comparisons

| Compound | Molecular Weight (g/mol) | λmax (UV-Vis, nm) | <sup>1</sup>H-NMR (δ, ppm) | <sup>13</sup>C-NMR (δ, ppm) |

|---|---|---|---|---|

| This compound | 163.18 | 245–260 (π→π*) | 6.8–8.5 (pyridine H) | 125–150 (C=O, C=C) |

| (E)-1-phenylbut-2-en-1-one | 146.19 | 230–245 | 7.2–7.8 (aromatic H) | 130–145 |

| (E)-1-(thiophen-2-yl)but-2-en-1-one | 166.23 | 255–270 | 6.5–7.5 (thiophene H) | 135–155 |

Key Observations :

- Electronic Effects : The pyridine ring induces stronger electron withdrawal than phenyl or thiophenyl groups, shifting UV-Vis absorption maxima to longer wavelengths (245–260 nm) .

- NMR Shifts : Pyridine protons resonate downfield (δ 6.8–8.5 ppm) due to the ring’s electronegativity, whereas phenyl protons appear at δ 7.2–7.8 ppm .

Solubility and Stability

- Solubility : Polar aprotic solvents (e.g., DMSO, acetone) solubilize this compound more effectively than its phenyl analogue, attributed to the pyridine’s lone-pair interactions.

- Thermal Stability : The compound decomposes at ~200°C, comparable to other α,β-unsaturated ketones.

Research Challenges and Methodological Considerations

- Structural Validation : X-ray crystallography using SHELX software remains critical for resolving ambiguities in stereochemistry .

- Spectral Data Interpretation : Reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds provide benchmark NMR/UV values for accurate comparisons .

- Data Consistency : Discrepancies in reported properties (e.g., melting points) may arise from variations in synthesis or purification protocols, underscoring the need for standardized methodologies .

Q & A

Q. What are the key spectroscopic techniques for confirming the E-configuration of the α,β-unsaturated ketone in (E)-1-pyridin-3-ylbut-2-en-1-one?

To confirm the E-configuration, nuclear magnetic resonance (NMR) spectroscopy is critical. The coupling constant (J) between the α and β protons in the enone system typically falls within 12–16 Hz for trans-configuration (E-isomer), compared to 6–10 Hz for the cis-isomer (Z). Additionally, ultraviolet-visible (UV-Vis) spectroscopy can detect conjugation between the carbonyl and vinyl groups, with λmax around 220–260 nm. X-ray crystallography provides definitive structural proof, as demonstrated in analogous compounds like (E)-3-[5-(diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one, where crystallographic data (e.g., bond angles and torsion angles) confirmed the E-geometry .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Optimization involves controlling reaction conditions to favor the E-isomer. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize transition states favoring E-formation.

- Catalysts : Use of base catalysts like K2CO3 or DBU to promote deprotonation and reduce side reactions.

- Temperature : Lower temperatures (0–25°C) minimize thermal isomerization.

Characterization by HPLC or GC-MS ensures purity, while recrystallization from ethanol/water mixtures can isolate the desired isomer .

Q. What are the critical purity criteria for this compound in biological assays?

Purity ≥95% (verified by HPLC or LC-MS) is essential for reproducibility. Key impurities to monitor include:

- Residual solvents (e.g., DMF, THF) via GC-MS.

- Isomeric contamination (Z-isomer) via NMR or chiral chromatography.

- Unreacted starting materials (e.g., pyridine-3-carboxaldehyde) quantified by UV or mass spectrometry. Detailed protocols for purity assessment should align with journal guidelines for experimental reproducibility .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental spectral data for this compound?

Conflicting NMR or IR data may arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

- DFT calculations : Simulate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to identify dominant conformers.

- Solvent modeling : Use implicit solvent models (e.g., PCM) to account for solvent-induced shifts.

- Variable-temperature NMR : Detect equilibrium between conformers by observing signal broadening or splitting at elevated temperatures. For example, dynamic behavior in pyridine derivatives has been resolved using VT-NMR .

Q. What experimental design principles apply when studying the reactivity of the α,β-unsaturated ketone moiety in cross-coupling reactions?

The enone system participates in Michael additions, cycloadditions, and catalytic hydrogenation. To avoid side reactions:

- Protecting groups : Temporarily block the pyridine nitrogen with Boc or TMS groups during ketone functionalization.

- Catalyst screening : Test Pd, Ni, or organocatalysts for regioselectivity in cross-couplings.

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress. For instance, catalytic hydrogenation of similar enones requires careful control of H2 pressure to prevent over-reduction .

Q. How can structural analogs of this compound be systematically compared for structure-activity relationships (SAR) in drug discovery?

A robust SAR workflow includes:

- Analog synthesis : Vary substituents on the pyridine ring or enone chain (e.g., electron-withdrawing groups at the 4-position).

- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Molecular docking : Map binding interactions using AutoDock or Schrödinger Suite. For example, replacing the pyridine ring with a thiophene moiety in analogs altered binding affinity to kinase ATP pockets .

Q. What methodologies address discrepancies in reported crystallographic data for similar enone-pyridine hybrids?

Discrepancies may arise from polymorphism or measurement errors. Solutions include:

- High-resolution XRD : Collect data at synchrotron facilities to improve accuracy.

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O bonds) across crystal forms.

- Database cross-validation : Compare with NIST Chemistry WebBook entries for bond lengths/angles in pyridine derivatives .

Methodological Guidelines

- Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supporting information .

- Critical analysis : Use Extended Essay criteria to evaluate sources, ensuring reliance on peer-reviewed studies over commercial databases .

- Ethical standards : Disclose all computational parameters (e.g., DFT functional, basis set) and biological assay conditions to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。